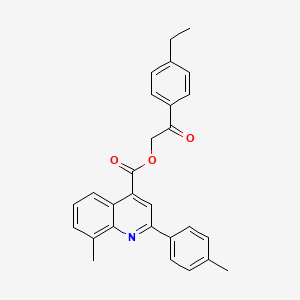
3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: Introduction of the 3-chlorophenyl and 2-methyl-3-phenylallylidene groups can be done through nucleophilic substitution reactions using appropriate halides or other electrophiles.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, especially at the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in transition metal catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar effects.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenylallylidene Amino Compounds: Compounds with similar phenylallylidene amino groups but different core structures.
Uniqueness
The unique combination of the triazole ring with the 3-chlorophenyl and 2-methyl-3-phenylallylidene groups may confer specific properties such as enhanced biological activity, stability, or selectivity.
Conclusion
3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound with potential applications in various fields
Eigenschaften
CAS-Nummer |
478255-05-9 |
|---|---|
Molekularformel |
C18H15ClN4S |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4S/c1-13(10-14-6-3-2-4-7-14)12-20-23-17(21-22-18(23)24)15-8-5-9-16(19)11-15/h2-12H,1H3,(H,22,24)/b13-10+,20-12+ |
InChI-Schlüssel |
ASLMHVHAXVPAEP-TVXDCWTGSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
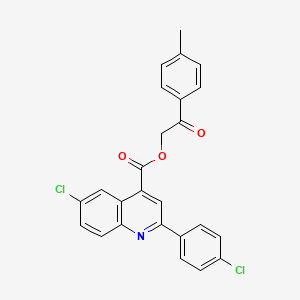
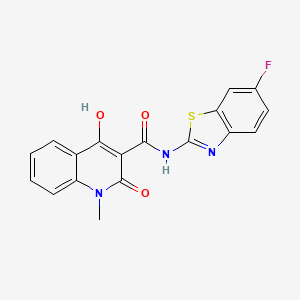
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)

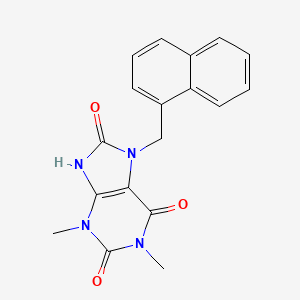
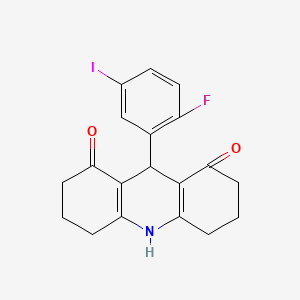
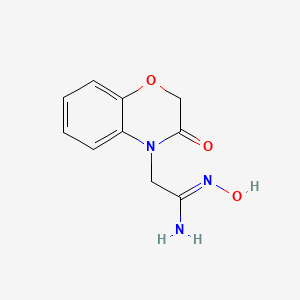
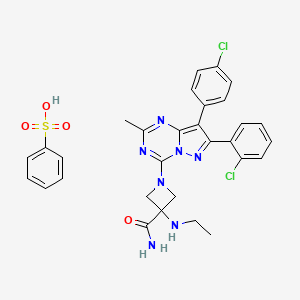
![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)


